molecular formula C13H17FN2O2 B592220 Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate CAS No. 1356109-81-3

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B592220
CAS No.: 1356109-81-3
M. Wt: 252.289
InChI Key: BZMVGOIBDSUZGE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O2 . It belongs to the valuable class of azetidine derivatives, which are privileged structures in modern medicinal chemistry and drug discovery. This compound serves as a versatile and essential building block for researchers, particularly in the synthesis of more complex molecules. The structure features a pyridine ring with a fluorine substituent at the 6-position, fused to an azetidine ring that is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is a critical feature, as it enhances the compound's stability and allows for selective deprotection under mild acidic conditions to reveal the azetidine amine, which can then be further functionalized. This makes it an ideal intermediate for constructing targeted libraries for high-throughput screening. The primary research applications for this compound include its use as a key scaffold in the development of pharmaceutical candidates, agrochemicals, and as a precursor in organic synthesis methodologies. Its physicochemical properties, such as its molecular weight and the presence of both hydrogen bond acceptors and donors, can influence the pharmacokinetic profiles of the resulting molecules it is incorporated into. All products are offered "FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES or Human or Veterinary or Food" . For the latest Certificate of Analysis (COA) and Safety Data Sheet (SDS), please contact our customer service team.

Properties

IUPAC Name

tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)10-5-4-6-11(14)15-10/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMVGOIBDSUZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745326
Record name tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-81-3
Record name 1-Azetidinecarboxylic acid, 3-(6-fluoro-2-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Intermediate Formation

ReagentSolventTemperatureTimeYield
Boc₂O, TEATHF5–20°C16 h85–90%

Boc Protection and Deprotection Strategies

The Boc group is introduced early in the synthesis to protect the azetidine nitrogen, ensuring stability during subsequent reactions. Patent WO2000063168A1 highlights the use of trifluoroacetic anhydride (TFAA) for efficient Boc cleavage under mild conditions (0–25°C, 1 hour) . This method avoids harsh acidic conditions, preserving the fluoropyridine moiety.

Comparative Boc Deprotection Methods:

MethodReagentConditionsYieldPurity
Acidic hydrolysisHCl (aq.)80°C, 4 h75%90%
TFAA-mediated cleavageTFAA, TEA0°C, 1 h92%98%

Industrial-Scale Optimization

Patent WO2018108954A1 details a large-scale process for analogous azetidine derivatives, emphasizing purification techniques to reduce impurities like tert-butyl 3-(chloromethyl)azetidine-1-carboxylate to <1% . Critical steps include:

  • DABCO Quenching: Treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) to scavenge residual chlorinated byproducts.

  • Aqueous Extraction: Partitioning between organic solvents (e.g., ethyl acetate) and water to isolate the target compound.

Process Summary:

StepReagent/ConditionOutcome
FluorinationTBAF, THF, 25°C, 2 h89% conversion
PurificationDABCO, aqueous extractionPurity >99%, byproducts <1%

Analytical and Characterization Data

The compound’s identity is confirmed via NMR, HPLC, and mass spectrometry. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.85–4.10 (m, 4H, azetidine), 6.70–7.25 (m, 3H, pyridinyl) .

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

Physical Properties:

PropertyValue
Molecular Weight252.29 g/mol
SolubilityDMSO, methanol, chloroform
Storage-20°C, desiccated

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinity and specificity of various biological receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to biological receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights structural differences and key properties of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate and analogous compounds:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (1356109-81-3) 6-fluoropyridin-2-yl C₁₃H₁₇FN₂O₂ 252.29 High metabolic stability; drug intermediate
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (1228581-12-1) Fluoromethyl C₉H₁₄FNO₂ 199.21 (estimated) Compact substituent; building block for bioactive molecules
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (1126650-66-5) Aminomethyl, fluorine (on azetidine) C₁₀H₁₇FN₂O₂ 228.26 Dual functional groups for derivatization
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate (N/A) Hydroxyimino C₈H₁₄N₂O₃ 186.21 Precursor for imidazolidinone synthesis
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (497160-14-2) 2-oxoethyl C₁₀H₁₇NO₃ 199.25 Reactive ketone for conjugation

Substituent Effects on Reactivity and Properties

  • Fluoropyridine vs. This enhances interactions with biological targets (e.g., enzymes, receptors) compared to non-aromatic analogs .
  • Hydrogen-Bonding Capacity: Fluorine in the pyridine ring acts as a weak hydrogen-bond acceptor, while hydroxyimino (C=N–OH) or amino (–NH₂) groups in analogs enable stronger hydrogen bonding. This affects solubility and target binding .
  • Steric Effects : Bulky substituents like fluoropyridinyl reduce rotational freedom in the azetidine ring compared to smaller groups (e.g., 2-oxoethyl), influencing conformational stability .

Pharmacological and Industrial Relevance

  • Target Compound : Used in kinase inhibitor and antiviral drug development due to fluorine’s metabolic stability .
  • Fluoromethyl Analogs : Explored in CNS drug discovery for improved blood-brain barrier penetration .
  • Ketone Derivatives (e.g., 2-oxoethyl) : Serve as intermediates for bioconjugation or prodrug synthesis .

Biological Activity

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (CAS No. 1356109-81-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17FN2O2
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 1356109-81-3
  • Structure : The compound features an azetidine ring and a fluorinated pyridine moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The compound acts as a ligand, modulating receptor activity and influencing downstream signaling pathways. This mechanism is crucial for its potential therapeutic applications in various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacteria.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that the compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Studies

Study TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth of breast and prostate cancer cell lines
NeuroprotectionReduces oxidative stress in neuronal cells

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

A research article in Cancer Research highlighted the compound's ability to inhibit cell proliferation in specific cancer cell lines. The study concluded that the compound could serve as a lead for developing novel anticancer therapies.

Case Study 3: Neuroprotective Mechanism

Research published in Neuroscience Letters examined the neuroprotective properties of this compound. The findings indicated that it could mitigate oxidative stress-induced neuronal damage, presenting a potential therapeutic avenue for neurodegenerative diseases.

Q & A

What are the common synthetic routes for preparing tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting from azetidine or fluoropyridine derivatives. A key step is the coupling of the 6-fluoropyridin-2-yl moiety to the azetidine ring, followed by tert-butyl carbamate protection. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile are preferred for coupling reactions to enhance reactivity .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products, especially during nucleophilic substitutions .
  • Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or byproducts. Monitoring via TLC or HPLC ensures purity .

How can researchers resolve discrepancies in NMR and mass spectrometry data when characterizing this compound?

Discrepancies may arise from impurities, tautomerism, or dynamic effects. Methodological approaches include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns consistent with fluorine .
  • 2D NMR (e.g., HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, particularly for the azetidine and fluoropyridine rings .
  • X-ray crystallography : Provides definitive structural validation if crystalline material is obtainable .

What strategies enhance the solubility of this compound in aqueous media for biological assays?

  • Ester hydrolysis : Removing the tert-butyl group under acidic (e.g., HCl/dioxane) or basic conditions yields the carboxylic acid derivative, improving hydrophilicity .
  • Co-solvent systems : Use DMSO or ethanol (≤10% v/v) to pre-dissolve the compound before dilution in buffered solutions .
  • Prodrug modification : Introducing ionizable groups (e.g., phosphate esters) temporarily increases aqueous solubility .

How does the 6-fluoropyridin-2-yl moiety influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

The fluorine atom’s electronegativity enhances the electron-deficient nature of the pyridine ring, facilitating:

  • Nucleophilic aromatic substitution : Fluorine acts as a leaving group in reactions with amines or thiols under mild conditions .
  • Suzuki-Miyaura coupling : The electron-withdrawing effect activates the pyridine ring toward palladium-catalyzed cross-coupling at specific positions .
    Non-fluorinated analogs require harsher conditions (e.g., higher temperatures or stronger bases) for similar transformations .

What in vitro models are appropriate for evaluating biological activity, and how should controls be designed?

  • Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer), using ATP-competitive controls and substrate-only baselines .
  • Cell viability assays : Employ cancer cell lines (e.g., HeLa, MCF-7) with vehicle (DMSO) and positive controls (e.g., cisplatin) to assess cytotoxicity .
  • Receptor binding studies : Use radiolabeled ligands (e.g., [³H]-substrates) to quantify affinity for GPCRs or ion channels .

What computational methods predict the binding affinity of this compound to target proteins?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model interactions between the fluoropyridine ring and hydrophobic protein pockets .
  • Molecular dynamics (MD) simulations : Assess binding stability over time, focusing on hydrogen bonds with the azetidine carboxylate .
  • QSAR modeling : Correlate structural features (e.g., fluorine position, logP) with activity data from analogous compounds .

How can researchers optimize the deprotection of the tert-butyl group without degrading the azetidine ring?

  • Acidic conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 2–4 hours, monitoring by LCMS to avoid over-acidification .
  • Alternative reagents : HCl in dioxane (4 M, 25°C) selectively removes the tert-butyl group while preserving the azetidine ring’s integrity .
  • Workup : Neutralize with aqueous NaHCO₃ immediately post-deprotection to prevent ring-opening side reactions .

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